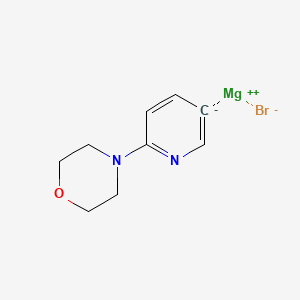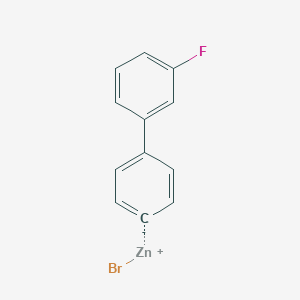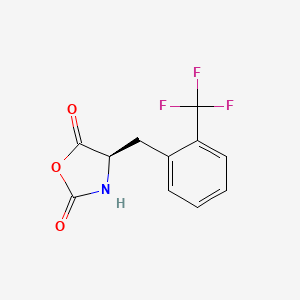
(R)-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione is a chiral compound that belongs to the class of oxazolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione typically involves the cyclization of an aminomalonate derivative with a trifluoromethylbenzyl halide. The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide. The cyclization reaction proceeds through a Dieckmann condensation mechanism, leading to the formation of the oxazolidine ring .
Industrial Production Methods
In an industrial setting, the production of ®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and reduces production costs.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazolidine-2,5-dione derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced oxazolidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Palladium on carbon, hydrogen gas, ethanol.
Substitution: Sodium azide, lithium aluminum hydride, dimethylformamide.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidine-2,5-dione derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals.
Applications De Recherche Scientifique
®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of heterocyclic compounds and natural product analogs.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is a crucial building block in the synthesis of antimicrobial agents, anti-inflammatory drugs, and central nervous system (CNS) active compounds.
Industry: The compound is employed in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of ®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of their activity. The oxazolidine ring structure provides stability and selectivity, ensuring effective interaction with the desired molecular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-4-(2-(Trifluoromethyl)phenyl)oxazolidine-2,5-dione
- ®-4-(2-(Trifluoromethyl)benzyl)imidazolidine-2,5-dione
- ®-4-(2-(Trifluoromethyl)benzyl)thiazolidine-2,5-dione
Uniqueness
®-4-(2-(Trifluoromethyl)benzyl)oxazolidine-2,5-dione stands out due to its unique combination of the trifluoromethyl group and the oxazolidine ring. This combination imparts enhanced lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in drug design and development .
Propriétés
Formule moléculaire |
C11H8F3NO3 |
|---|---|
Poids moléculaire |
259.18 g/mol |
Nom IUPAC |
(4R)-4-[[2-(trifluoromethyl)phenyl]methyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C11H8F3NO3/c12-11(13,14)7-4-2-1-3-6(7)5-8-9(16)18-10(17)15-8/h1-4,8H,5H2,(H,15,17)/t8-/m1/s1 |
Clé InChI |
QXTGSFABJCWOQH-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C[C@@H]2C(=O)OC(=O)N2)C(F)(F)F |
SMILES canonique |
C1=CC=C(C(=C1)CC2C(=O)OC(=O)N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


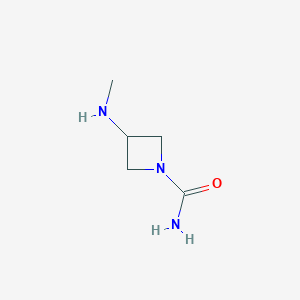
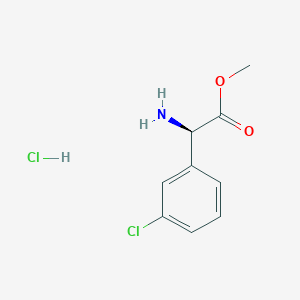
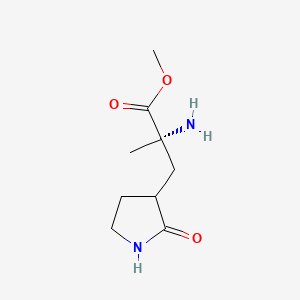

![1-Benzylspiro[indoline-3,4'-piperidine]](/img/structure/B14888312.png)
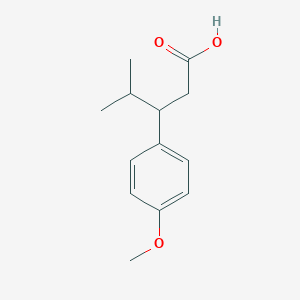
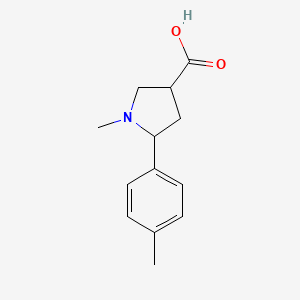
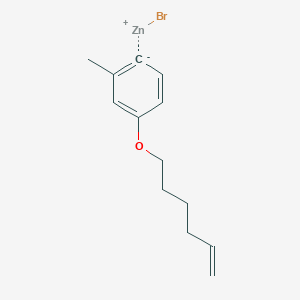
![3-Bromo-7-chloro-6-fluoro-5H-pyrido[3,2-b]indole](/img/structure/B14888336.png)
![5-Oxaspiro[2.4]heptan-7-amine](/img/structure/B14888343.png)
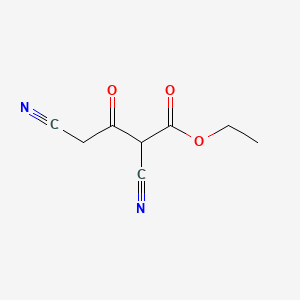
![4-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14888349.png)
